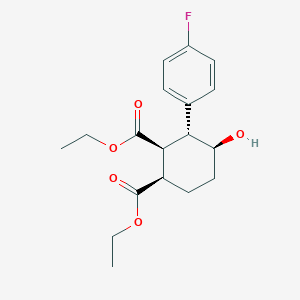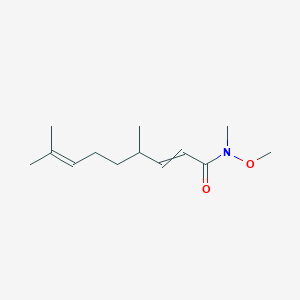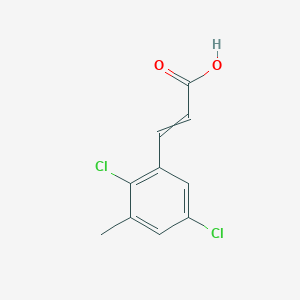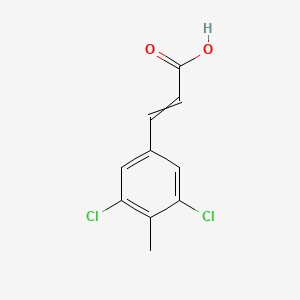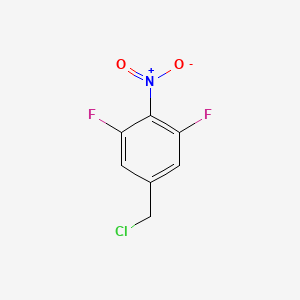
3,5-Difluoro-4-nitrobenzyl chloride
Overview
Description
“3,5-Difluoro-4-nitrobenzyl chloride” likely refers to a benzyl chloride compound that has been substituted with nitro and fluoro groups. Benzyl chlorides are a class of organic compounds with a chlorine atom attached to the carbon of a benzyl group . They are often used in organic synthesis .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, benzyl chlorides can generally be synthesized through the free radical halogenation of alkyl benzenes . This involves the substitution of a hydrogen atom in the benzyl position with a halogen .Molecular Structure Analysis
The molecular structure of “this compound” would likely consist of a benzene ring with a chlorine atom, two fluorine atoms, and a nitro group attached to different carbon atoms. The exact structure would depend on the positions of these substituents on the benzene ring .Chemical Reactions Analysis
Benzyl chlorides can undergo various reactions, including nucleophilic substitution and free radical reactions . The presence of the nitro and fluoro groups may influence the reactivity of the compound.Scientific Research Applications
1. Influence on Side-Chain Reactivity
3,5-Difluoro-4-nitrobenzyl chloride demonstrates notable effects on the reactivity of side chains in chemical compounds. The presence of methyl groups in the 3- and 5-positions of 4-nitrobenzyl chloride significantly impacts its reactivity, showcasing the steric effects of these groups. This property is crucial in understanding the chemical behavior of similar compounds (Doleib & Iskander, 1967).
2. Role in Microsomal Reduction
This compound undergoes microsomal reduction, demonstrating its involvement in biochemical processes. This reduction leads to the formation of nitrobenzyl radical metabolites, a critical step in understanding the metabolic pathways of similar compounds (Moreno, Schreiber, & Mason, 1986).
3. Applications in LC-MS Enhancement
This compound plays a role in enhancing detection responses in liquid chromatography–mass spectrometry (LC-MS), especially for estrogens in biological fluids. It improves detection sensitivity, which is vital for accurate and precise measurements in analytical chemistry (Higashi et al., 2006).
4. Use in Protein Modification
This compound derivatives have been utilized in the modification of proteins. This application is significant in biochemistry and molecular biology for understanding protein structure and function (Horton & Tucker, 1970).
5. Involvement in Ribonucleotide Synthesis
The compound aids in the synthesis of ribooligonucleotides. This application is critical in nucleic acid research, particularly in understanding RNA structure and function (Ohtsuka, Tanaka, & Ikehara, 1974).
6. Applications in Materials Science
Derivatives of this compound are used in polymer and materials science. Its photolabile nature makes it useful in the alteration of polymer properties through irradiation, expanding the potential applications in materials engineering (Zhao et al., 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
5-(chloromethyl)-1,3-difluoro-2-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO2/c8-3-4-1-5(9)7(11(12)13)6(10)2-4/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXRVAIBASBNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])F)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





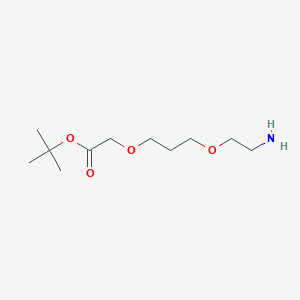
![tert-Butyl 3a-methylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1412832.png)
![Ethyl 2-benzyl-2,8-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1412834.png)

![1-(2-Propoxyethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412837.png)
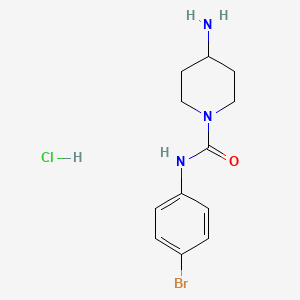
![2-[4-(2,2-Difluoropropoxy)-phenyl]-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1412839.png)
